molecular formula C16H24ClN3O4S B15189735 N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride CAS No. 51489-21-5

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride

Cat. No.: B15189735
CAS No.: 51489-21-5
M. Wt: 389.9 g/mol
InChI Key: KNPLKAQAZIFQIC-UHFFFAOYSA-N
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Description

"N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride" is a benzamide derivative with a pyrrolidinylmethyl backbone substituted with an allyl group, an aminosulphonyl moiety at position 5, and a methoxy group at position 2. The monohydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

CAS No.

51489-21-5

Molecular Formula

C16H24ClN3O4S

Molecular Weight

389.9 g/mol

IUPAC Name

2-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide;hydrochloride

InChI

InChI=1S/C16H23N3O4S.ClH/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2;/h3,6-7,10,12H,1,4-5,8-9,11H2,2H3,(H,18,20)(H2,17,21,22);1H

InChI Key

KNPLKAQAZIFQIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC=C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Aminosulphonyl)-2-Methoxybenzoic Acid

The benzoic acid intermediate is prepared through sequential functionalization of the aromatic ring. A representative pathway involves:

  • Nitration : Methyl 2-methoxybenzoate undergoes nitration at the 5-position using nitric acid in sulfuric acid, yielding methyl 2-methoxy-5-nitrobenzoate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate in the presence of Raney nickel reduces the nitro group to an amine, producing methyl 2-methoxy-5-aminobenzoate.
  • Sulfonylation : Reaction with sulfamoyl chloride (H₂NSO₂Cl) in dichloromethane introduces the sulphonamide moiety. Triethylamine is employed to scavenge HCl, yielding methyl 2-methoxy-5-(aminosulphonyl)benzoate.
  • Hydrolysis : Alkaline hydrolysis (NaOH, aqueous ethanol) cleaves the methyl ester, affording 5-(aminosulphonyl)-2-methoxybenzoic acid.

Synthesis of N-(1-Allyl-2-Pyrrolidinyl)Methylamine

The pyrrolidine-based amine is synthesized via the following steps:

  • Alkylation of Pyrrolidine : Treatment of pyrrolidine with allyl bromide in the presence of potassium carbonate introduces the allyl group at the 1-position, yielding 1-allylpyrrolidine.
  • Hydroxymethylation : Formaldehyde condensation under Mannich conditions adds a hydroxymethyl group at the 2-position, forming 1-allyl-2-hydroxymethylpyrrolidine.
  • Amination : Conversion of the hydroxymethyl group to an aminomethyl group via a Gabriel synthesis (phthalimide substitution followed by hydrazine deprotection) produces N-(1-allyl-2-pyrrolidinyl)methylamine.

Amide Coupling and Salt Formation

The final assembly involves coupling the benzoic acid derivative with the pyrrolidinylmethylamine, followed by hydrochloride salt formation.

Activation and Coupling

  • Mixed Anhydride Formation : 5-(Aminosulphonyl)-2-methoxybenzoic acid is activated using ethyl chloroformate and triethylamine in tetrahydrofuran (THF), generating a reactive mixed anhydride intermediate.
  • Nucleophilic Attack : Addition of N-(1-allyl-2-pyrrolidinyl)methylamine to the anhydride results in amide bond formation. The reaction is typically conducted at 0–5°C to minimize side reactions.
  • Workup and Isolation : The crude product is purified via recrystallization from isopropyl alcohol, yielding N-((1-(allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide as a free base.

Hydrochloride Salt Preparation

  • Salt Formation : The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (1 equiv.) at 0°C. The monohydrochloride salt precipitates upon cooling.
  • Crystallization : Repeated recrystallization from ethanol/water mixtures enhances purity, with final drying under vacuum (50 mbar, 40°C).

Optimization and Process Considerations

Reaction Condition Optimization

  • Temperature Control : Maintaining temperatures below 60°C during distillations prevents decomposition of heat-sensitive intermediates.
  • Catalyst Selection : Raney nickel proves effective for nitro group reductions, while palladium on carbon offers alternatives for hydrogenation steps.
  • Solvent Systems : Methylene chloride and toluene facilitate phase separation during extractions, whereas isopropyl alcohol aids in recrystallization.

Analytical Characterization

  • Spectroscopic Confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity. Key signals include:
    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH₂), 6.98 (d, J = 8.5 Hz, 1H, aromatic), 5.85 (m, 1H, allyl CH), 3.89 (s, 3H, OCH₃).
    • ESI-MS : m/z 396.1 [M+H]⁺.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥99% purity.

Scalability and Industrial Adaptations

Industrial-scale synthesis, as exemplified in EP0190524A1, emphasizes:

  • Continuous Distillation : Removal of volatile byproducts (e.g., ethyl chloroformate-derived gases) under reduced pressure enhances reaction efficiency.
  • Catalytic Recycling : Raney nickel catalysts are reused after filtration and reactivation, reducing costs.
  • Green Chemistry Principles : Replacement of chlorinated solvents (e.g., methylene chloride) with ethyl acetate or cyclopentyl methyl ether aligns with environmental regulations.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Mixed Anhydride Coupling 79–85% High selectivity, minimal racemization Requires anhydrous conditions
Acid Chloride Coupling 70–75% Rapid reaction kinetics Generation of corrosive HCl gas
Enzymatic Amination 50–60% Eco-friendly, mild conditions Limited substrate tolerance

Chemical Reactions Analysis

Types of Reactions

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Allyl vs. Ethyl Substituents

The allyl group (CH₂CHCH₂) on the pyrrolidine ring distinguishes this compound from analogs like 4-amino-5-(aminosulphonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide monohydrochloride (CAS 65016-40-2, EC 265-309-7 ). Key differences include:

Property Allyl Substituent (Target Compound) Ethyl Substituent (Analog)
Steric Bulk Higher (allyl’s π-bond increases spatial demand) Lower (ethyl is linear)
Lipophilicity (logP) Likely higher due to unsaturated bond Lower, enhancing solubility
Synthetic Accessibility More challenging due to allyl’s reactivity Easier to functionalize

The allyl group may improve binding affinity to hydrophobic pockets in biological targets but could reduce aqueous solubility compared to ethyl analogs .

Functional Group Variations: Sulfonamide vs. Sulfonyl Derivatives

The aminosulphonyl (-SO₂NH₂) group in the target compound contrasts with 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide (EC 245-828-5 ), which features an ethylsulfonyl (-SO₂C₂H₅) moiety:

Property Aminosulphonyl (Target) Ethylsulfonyl (Analog)
Hydrogen Bonding Strong (NH₂ acts as donor/acceptor) Weak (no H-bond donors)
Electron Effects Electron-withdrawing, stabilizing charge Less polar, reducing target interactions
Pharmacological Role Potential enzyme inhibition (e.g., carbonic anhydrase) Likely metabolic stability due to reduced polarity

The aminosulphonyl group enhances interactions with polar residues in enzyme active sites, making the target compound a stronger candidate for therapeutic applications requiring precise molecular recognition .

Data Table: Key Comparative Metrics

Compound Name (Example) Molecular Formula Substituent (Pyrrolidine) Sulfonyl Group CAS/EC Number Notable Properties
Target Compound (Allyl) C₁₅H₂₁N₃O₄S·HCl (inferred) Allyl -SO₂NH₂ Not explicitly listed Hypothesized enhanced receptor binding
Ethyl Analog C₁₅H₂₃N₃O₄S·HCl Ethyl -SO₂NH₂ 65016-40-2 / 265-309-7 Regulatory-listed; established safety profile
Ethylsulfonyl Analog C₁₇H₂₅N₃O₄S Ethyl -SO₂C₂H₅ 23694-15-7 / 245-828-5 High solubility; explored in drug discovery

Biological Activity

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride is a sulfonamide compound with a complex structure that includes an allyl group, a pyrrolidine ring, and a methoxybenzamide moiety. This compound has garnered attention for its significant biological activities, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula : C16H24ClN3O4S
  • Molecular Weight : Approximately 389.90 g/mol
  • Solubility : Exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. By inhibiting RNR, the compound may disrupt cellular proliferation, making it a potential candidate for cancer therapies. Additionally, its structural components suggest possible interactions with various neurotransmitter receptors, indicating potential applications in treating neurological disorders .

1. Inhibition of Ribonucleotide Reductase

  • Significance : RNR plays a crucial role in the synthesis of deoxyribonucleotides from ribonucleotides, which are necessary for DNA replication and repair.
  • Potential Applications : This inhibition suggests possible uses in oncology and antiviral therapies, where disrupting DNA synthesis can hinder tumor growth and viral replication.

2. Neuropharmacological Potential

  • The compound may exhibit interactions with neurotransmitter receptors, which could lead to effects on mood regulation and cognitive functions. Research on similar compounds indicates that modifications in the pyrrolidine structure can enhance neuroleptic activity .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide compounds:

Compound NameStructure FeaturesBiological Activity
SulfanilamideBasic sulfonamide structureAntibacterial activity
AcetazolamideContains sulfonamide group and aromatic ringCarbonic anhydrase inhibitor
LinezolidOxazolidinone structure with antibacterial propertiesInhibits bacterial protein synthesis
This compoundAllyl group with pyrrolidine ring and methoxybenzamide moietyInhibits RNR; potential neuropharmacological applications

This table illustrates how this compound stands out due to its dual potential in oncology and neuropharmacology compared to traditional sulfonamides.

Case Studies and Research Findings

Research has demonstrated the efficacy of similar compounds in various preclinical models. For instance:

  • A study evaluating the neuroleptic activity of benzamides found that modifications similar to those present in our compound can significantly enhance activity against apomorphine-induced stereotyped behavior in rats. This suggests that structural components like the pyrrolidine ring can be pivotal in developing effective neuroleptics .
  • Another investigation into related compounds indicated that those targeting RNR showed promise as antitumor agents, highlighting the therapeutic potential of this class of compounds in cancer treatment .

Q & A

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer :
  • Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC/HPLC at each synthetic step) .
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., reaction time, catalyst aging) .
  • NMR Fingerprinting : Compare batch spectra to a reference standard to detect impurities >0.1% .

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